N-cyclobutyl-3-fluoro-5-methylaniline
Description
Properties
IUPAC Name |
N-cyclobutyl-3-fluoro-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-8-5-9(12)7-11(6-8)13-10-3-2-4-10/h5-7,10,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWFITZFQUPVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Substitution for Fluorination and Methylation
Fluorination is commonly achieved by electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. These reagents allow selective introduction of fluorine on the aromatic ring, typically at the 3-position relative to the amino group due to directing effects.
Methylation at the 5-position can be performed via Friedel-Crafts alkylation using methyl halides (e.g., methyl chloride or methyl bromide) in the presence of Lewis acid catalysts such as aluminum chloride. This step requires careful control to avoid polyalkylation and to maintain the integrity of the amino group.
N-Alkylation with Cyclobutyl Amine
The N-cyclobutyl substitution is introduced by nucleophilic substitution reactions, where the aniline nitrogen is alkylated with cyclobutyl amine or cyclobutyl halides under basic or catalytic conditions.
Reductive amination methods are also employed, where a cyclobutyl ketone intermediate is reacted with ammonia or amines in the presence of reducing agents like sodium cyanoborohydride to form the N-cyclobutyl amine linkage.
Multi-Step Synthetic Route (Example from Patent Literature)
A representative synthetic route (adapted from related fluorinated cyclobutyl aniline derivatives) involves:
Synthesis of 3-fluoro-5-methylaniline intermediate by selective fluorination and methylation of aniline derivatives.
Formation of cyclobutyl ketone intermediate by coupling the aromatic intermediate with cyclobutyl moieties using Mitsunobu reaction conditions (e.g., diisopropyl azodicarboxylate and triphenylphosphine).
Reductive amination of the cyclobutyl ketone with ammonium formate and sodium cyanoborohydride to yield the N-cyclobutyl substituted aniline.
Purification by chromatographic techniques such as preparative thin-layer chromatography or silica gel column chromatography.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Fluorination | NFSI or Selectfluor, solvent (acetonitrile), room temp | 70-85 | Selective 3-position fluorination |
| Methylation | Methyl halide, AlCl3, low temperature | 60-80 | Controlled to avoid polyalkylation |
| Mitsunobu Reaction | Cyclobutyl alcohol/ketone, DIAD, PPh3, THF, room temp | 60-65 | Formation of cyclobutyl ether/ketone |
| Reductive Amination | Ammonium formate, NaCNBH3, methanol, room temp, overnight | 10-20 | N-cyclobutyl amine formation, moderate yield |
| Purification | Silica gel chromatography or preparative TLC | - | Essential for product isolation |
Detailed Research Findings
Fluorination Selectivity: The use of electrophilic fluorinating agents like NFSI enables selective fluorination at the meta-position relative to the amino group, consistent with the directing effects of the aniline moiety. Reaction temperature and solvent polarity critically influence regioselectivity and yield.
Methylation Control: Friedel-Crafts methylation requires precise stoichiometric control and low temperature to prevent over-alkylation and maintain the amino substituent's integrity, which can otherwise be protonated or alkylated.
N-Alkylation via Reductive Amination: Reductive amination of cyclobutyl ketones with ammonium formate and sodium cyanoborohydride is a mild and effective method to introduce the cyclobutyl amine group. However, yields can be moderate due to competing side reactions and incomplete conversion.
Purification: Due to the presence of closely related impurities and side products, chromatographic purification is necessary to obtain high-purity N-cyclobutyl-3-fluoro-5-methylaniline.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-3-fluoro-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitric acid, or sulfuric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Antimicrobial Activity
N-cyclobutyl-3-fluoro-5-methylaniline has shown significant antimicrobial properties against various bacterial strains. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
A study conducted in 2024 demonstrated that structural modifications in aniline derivatives, including this compound, enhanced their antimicrobial efficacy .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cells. In vitro studies revealed that it could induce apoptosis in various cancer cell lines.
| Cell Line | IC50 Value | Effect Observed |
|---|---|---|
| MCF-7 (breast cancer) | 15 µM | Dose-dependent decrease in cell viability |
| A549 (lung cancer) | 20 µM | Induction of apoptosis |
Research from 2023 highlighted the compound's potential as a lead molecule in drug discovery programs targeting specific cancer pathways .
Material Science Applications
This compound is also explored for its utility in synthesizing advanced materials. Its unique structure allows it to be used as a building block in creating polymers and other organic compounds with specific properties.
Antimicrobial Activity Study (2024)
Objective : To assess the efficacy of this compound against various bacterial strains.
Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL respectively. This study emphasizes the importance of structural modifications in enhancing antimicrobial activity .
Anticancer Activity Evaluation (2023)
Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. This suggests potential therapeutic applications in oncology .
Material Synthesis Exploration (2024)
Objective : To investigate the use of this compound as a precursor for polymer synthesis.
Findings : The compound was successfully incorporated into polymer matrices, enhancing their mechanical properties and thermal stability. This opens new avenues for material science applications .
Mechanism of Action
The mechanism of action of N-cyclobutyl-3-fluoro-5-methylaniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-cyclobutyl-3-fluoro-5-methylaniline with analogous compounds, focusing on substituent effects, molecular properties, and inferred applications.
Substituent Effects on Reactivity and Bioactivity
- This compound: The cyclobutyl group introduces significant steric bulk, which may hinder interactions with biological targets compared to smaller substituents (e.g., methyl or phenyl groups).
5-fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline ():
This compound features a (3-fluorophenyl)methyl group on the nitrogen and fluorine at C5. The additional fluorine on the benzyl moiety increases lipophilicity (molecular weight: 233.25 g/mol) compared to the cyclobutyl analog (~205.24 g/mol, calculated). This higher lipophilicity could enhance membrane permeability in biological systems .
Molecular Weight and Physicochemical Properties
Functional Group Comparisons
- Fluorine vs.
- Cyclobutyl vs. Benzyl Groups : Cyclobutyl substituents may improve metabolic resistance compared to benzyl groups, which are prone to oxidative degradation .
Biological Activity
N-cyclobutyl-3-fluoro-5-methylaniline is an organic compound with a unique molecular structure that includes a cyclobutyl group, a fluoro substituent, and a methylaniline moiety. Its molecular formula is CHFN with a molecular weight of approximately 179.23 g/mol. This compound has garnered attention for its potential biological activity and applications in pharmaceuticals and materials science.
Chemical Structure and Properties
The structural configuration of this compound contributes to its chemical properties, influencing its reactivity and biological interactions. The presence of the cyclobutyl ring may enhance its binding affinity to specific biological targets, which is crucial for therapeutic applications.
Research indicates that this compound may undergo various metabolic transformations, including N-demethylation and hydroxylation, which are catalyzed by cytochrome P450 enzymes. These metabolic processes can affect the compound's pharmacokinetics and overall biological efficacy.
In Vitro and In Vivo Studies
In vitro studies have demonstrated that this compound can be utilized as a model compound to study the biotransformation of secondary aromatic amines. In these studies, microsomal preparations and purified cytochromes were employed to analyze the compound's metabolic pathways. The outcomes suggest that the compound may exhibit significant interactions with various biological systems, potentially leading to therapeutic applications.
Data Summary
The following table summarizes relevant findings concerning the biological activity of this compound and related compounds:
Q & A
Q. What are the standard synthetic routes for preparing N-cyclobutyl-3-fluoro-5-methylaniline, and how do reaction conditions influence yield?
The synthesis of substituted anilines typically involves nucleophilic substitution or reductive amination. For This compound, a plausible route includes:
Fluorination : Introduce fluorine at the 3-position using electrophilic fluorinating agents (e.g., Selectfluor®) on a pre-functionalized aniline derivative.
N-alkylation : React 3-fluoro-5-methylaniline with cyclobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to attach the cyclobutyl group .
Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate the product.
Critical factors : Temperature control during fluorination (exothermic reactions may lead to side products) and steric hindrance from the cyclobutyl group during alkylation. Yield optimization requires monitoring reaction progress via TLC or GC-MS .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- IR Spectroscopy : Detect N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
Note : Compare spectral data with structurally similar compounds (e.g., 3-fluoro-4-methylaniline) to validate assignments .
Q. What safety protocols are recommended for handling this compound?
- Storage : Store at 0–6°C in airtight containers to prevent decomposition, as fluorinated anilines are often sensitive to light and moisture .
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous solutions unless specified in SDS .
Advanced Research Questions
Q. How can regioselectivity challenges during fluorination or alkylation be addressed in the synthesis of this compound?
- Directing Groups : Use protecting groups (e.g., acetyl) to direct fluorination to the 3-position. Subsequent deprotection and alkylation can yield the target compound .
- Metal Catalysis : Pd-catalyzed C-H activation for selective fluorination. For example, Pd(OAc)₂ with ligands (e.g., BrettPhos) enhances ortho/para selectivity .
- Computational Modeling : DFT calculations to predict reaction pathways and transition states, optimizing substituent effects (e.g., methyl vs. methoxy groups) .
Q. How does the steric and electronic profile of the cyclobutyl group influence the compound’s reactivity in cross-coupling reactions?
- Steric Effects : The cyclobutyl group’s rigid structure may hinder Buchwald-Hartwig amination or Suzuki-Miyaura coupling. Use bulky ligands (e.g., XPhos) to mitigate steric interference .
- Electronic Effects : Electron-donating cyclobutyl groups can deactivate the aromatic ring, slowing electrophilic substitution. Activate the ring via nitration or sulfonation before functionalization .
Q. What methodologies are suitable for evaluating the stability of this compound under varying pH and temperature conditions?
Q. How can contradictory data on substituent effects (e.g., methyl vs. methoxy groups) in fluorinated anilines be resolved?
- Comparative Studies : Synthesize analogs (e.g., 3-fluoro-4-methylaniline vs. 3-fluoro-4-methoxyaniline) and measure physicochemical properties (logP, pKa) .
- Meta-Analysis : Review literature on substituent electronic parameters (Hammett σ values) to predict reactivity trends. For example, methoxy groups (σ⁻ = -0.27) are stronger electron donors than methyl (σ⁻ = -0.17), altering reaction pathways .
Q. What experimental designs are recommended for studying the compound’s potential as a pharmacophore in drug discovery?
- Structure-Activity Relationship (SAR) :
- Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains).
- Test in vitro binding assays (e.g., kinase inhibition) and correlate with computational docking results.
- Pharmacokinetic Profiling :
Methodological Notes
- Data Contradiction Analysis : Apply triangulation by combining experimental data (e.g., NMR, MS), computational models, and literature reviews to resolve inconsistencies .
- Longitudinal Studies : For stability or biological activity assessments, use multi-timepoint sampling (e.g., 1 week vs. 1 year) to capture dynamic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
